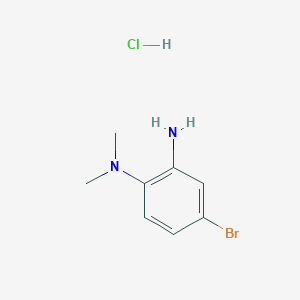

(2-Amino-4-bromophenyl)dimethylamine hydrochloride

Description

(2-Amino-4-bromophenyl)dimethylamine hydrochloride (CAS: 183251-89-0) is a brominated aromatic compound featuring a dimethylamine substituent and a hydrochloride salt. It is characterized by the molecular formula C₈H₁₂BrN₂·HCl and a purity of 95% in commercial supplies . The compound is utilized in organic synthesis, particularly in the development of pharmacologically active molecules and coordination complexes. Its structural uniqueness lies in the combination of a bromine atom at the para position of the benzene ring and a dimethylamine group at the ortho position, which influences its reactivity and stability .

Properties

IUPAC Name |

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZABQPSJBXZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-bromophenyl)dimethylamine hydrochloride typically involves the bromination of aniline derivatives followed by dimethylation. The reaction conditions often include the use of bromine or bromine-containing reagents and dimethylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and dimethylation processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-bromophenyl)dimethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Amino-4-bromophenyl)dimethylamine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

Biology: In the study of enzyme interactions and protein modifications.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4-bromophenyl)dimethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylamine group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Purity | Key Substituents |

|---|---|---|---|---|

| (2-Amino-4-bromophenyl)dimethylamine HCl | 183251-89-0 | C₈H₁₂BrN₂·HCl | 95% | Bromine, dimethylamine |

| 2-Bromo-4-fluorobenzylamine hydrochloride | 289038-14-8 | C₇H₈BrFN·HCl | N/A | Bromine, fluorine, benzylamine |

| N-(2-Amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride | 1177271-06-5 | C₈H₁₂BrN₂·2HCl | 95% | Bromine, dimethylamine (dihydrochloride) |

| Dimethylamine hydrochloride | 506-59-2 | C₂H₈N·HCl | N/A | Simple dimethylamine salt |

Key Observations:

Halogen Influence: The bromine atom in (2-Amino-4-bromophenyl)dimethylamine HCl enhances electrophilic aromatic substitution reactivity compared to 2-bromo-4-fluorobenzylamine hydrochloride, where fluorine’s electron-withdrawing effects may reduce reactivity .

Salt Form: The dihydrochloride analogue (CAS: 1177271-06-5) exhibits higher solubility in polar solvents due to the additional HCl molecule but may exhibit lower thermal stability than the monohydrochloride form .

Thermal Stability and Decomposition

Thermal analysis of (2-Amino-4-bromophenyl)dimethylamine HCl reveals decomposition at 348–365°C in inert atmospheres (helium), accompanied by dimethylamine and water release. In synthetic air, exothermic oxidation occurs at similar temperatures, producing oxidative coupling products (e.g., m/z = 58–59) . Comparable data for analogues like 2-bromo-4-fluorobenzylamine hydrochloride are unavailable in the provided evidence, highlighting a research gap.

Research Implications and Gaps

- Thermal Behavior: The oxidative degradation pathway of (2-Amino-4-bromophenyl)dimethylamine HCl under synthetic air necessitates caution in high-temperature applications .

- Substituent Effects : Further studies comparing bromine vs. fluorine substituents on aromatic amines could elucidate electronic effects on reaction kinetics.

- Regulatory Compliance : While dimethylamine hydrochloride is regulated, the absence of the target compound in regulatory lists suggests fewer restrictions, though safety assessments remain critical .

Biological Activity

(2-Amino-4-bromophenyl)dimethylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 251.55 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its synthesis typically involves the bromination of aniline derivatives followed by dimethylation, utilizing controlled conditions to ensure product consistency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the dimethylamine group significantly influences its binding affinity and specificity, leading to various biochemical effects such as enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling pathways.

Key Mechanisms

- Enzyme Interaction : This compound can inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may alter receptor activities, influencing cellular responses.

- Cell Signaling : Changes in cellular signaling pathways can lead to diverse biological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have revealed that related compounds exhibit cytotoxic activity against several cancer cell lines. For instance, derivatives have been tested against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells, showing promising results in inhibiting cell proliferation .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties. Research indicates that similar compounds may act as inhibitors for tau aggregation, which is relevant in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other halogenated phenyl derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Amino-4-chlorophenyl)dimethylamine hydrochloride | Chlorine instead of Bromine | Moderate antimicrobial activity |

| (2-Amino-4-fluorophenyl)dimethylamine hydrochloride | Fluorine instead of Bromine | Lower cytotoxicity compared to brominated analogs |

| (2-Amino-4-iodophenyl)dimethylamine hydrochloride | Iodine instead of Bromine | Enhanced lipophilicity but reduced receptor binding affinity |

The brominated derivative stands out due to its favorable balance between lipophilicity and reactivity, which enhances its biological activity compared to its chloro and fluoro counterparts.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited an IC50 value indicating significant inhibition of cell growth in HeLa cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against S. aureus and E. coli. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for (2-Amino-4-bromophenyl)dimethylamine hydrochloride?

The synthesis typically involves nucleophilic substitution of 2-amino-4-bromo-substituted benzyl halides with dimethylamine. For example, reacting 2-amino-4-bromobenzyl chloride with dimethylamine in the presence of a base like sodium hydroxide facilitates deprotonation and substitution. Solvents such as ethanol or dimethylformamide (DMF) are commonly used, with reaction temperatures optimized between 40–60°C .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the aromatic proton environment and dimethylamine moiety.

- FT-IR : For identifying N-H (amine) and C-Br stretches.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- X-ray Crystallography : Resolves structural ambiguities, particularly in polymorphic forms .

Q. What are the critical solubility and stability properties of this compound?

It is highly soluble in polar solvents (water, ethanol) but hydrolytically unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at –20°C under inert atmospheres (argon or nitrogen) is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve amine accessibility.

- Stoichiometric Adjustments : A 1.2:1 molar ratio of dimethylamine to benzyl halide minimizes side reactions.

- Temperature Control : Maintaining 50–60°C balances reaction rate and thermal stability .

Q. How should discrepancies in reported biological activities (e.g., neuroprotective effects) be addressed?

Contradictions in activity data require:

- Dose-Response Validation : Testing across a wide concentration range (nM–µM) in standardized cell lines (e.g., SH-SY5Y for neuroprotection).

- Orthogonal Assays : Combining receptor binding studies (e.g., dopamine D2 receptor assays) with functional readouts (e.g., cAMP modulation).

- Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives .

Q. What analytical methods ensure purity and resolve conflicting spectral data?

- Headspace Gas Chromatography (HS-GC) : Quantifies residual amines (e.g., dimethylamine) with a recovery rate of 93–104% and LOD/LOQ of 0.1–0.5 µg/mL .

- High-Resolution LC-MS/MS : Detects trace impurities (e.g., brominated byproducts).

- Cross-Validation : Computational NMR prediction (e.g., DFT calculations) reconciles experimental vs. theoretical shifts .

Q. What mechanistic approaches elucidate its neuroprotective activity?

- In Vitro Models : Use neurotoxicant-induced injury in SH-SY5Y or primary neuronal cultures.

- Pathway Analysis : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and autophagy regulators (e.g., LC3-II).

- Receptor Profiling : Radioligand binding assays for serotonin (5-HT) or NMDA receptors to identify targets .

Methodological Considerations

- Synthetic Protocol Refinement : Pilot-scale reactions should include in-process monitoring (TLC or HPLC) to isolate intermediates and minimize side products .

- Biological Assay Design : Include positive controls (e.g., memantine for neuroprotection) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.